4-Chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. These compounds are considered bioisosteres of purines, meaning they possess similar molecular shapes and electronic properties, allowing them to mimic purine activity in biological systems. This characteristic makes them valuable building blocks in medicinal chemistry for developing potential pharmaceuticals [].
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various biological pathways.
The compound can be synthesized through various chemical methods, with research indicating several synthetic routes that utilize different starting materials and conditions. Notably, it has been investigated in the context of developing inhibitors for cyclin-dependent kinases and other therapeutic targets.
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is classified as a pyrimidine derivative. It features a pyrrolo ring fused to a pyrimidine structure, which contributes to its unique chemical properties and biological activities.
The molecular formula for 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is . The structure features:
The compound's molecular weight is approximately 239.71 g/mol. The specific arrangement of atoms contributes to its reactivity and interaction with biological targets.
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical transformations:
Reactions often require specific conditions such as temperature control (e.g., 110 °C for microwave-assisted reactions) and the presence of solvents like dimethylformamide .
The mechanism of action for compounds like 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves interaction with specific enzymes or receptors in biological systems. For instance:
Studies have shown that derivatives of this compound exhibit varying degrees of inhibition against target kinases, which is crucial for developing therapeutic agents.
The physical properties include:
Key chemical properties include:
Relevant data indicates that the compound has a boiling point around 300 °C and can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has significant potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models to establish its therapeutic potential further.
The planar pyrrolo[2,3-d]pyrimidine core enables critical hydrogen bonding with kinase hinge regions. The N1 and C2-H groups act as hydrogen bond acceptors and donors, respectively, mimicking adenine’s interactions in ATP. In Axl kinase (IC₅₀: 14 nM), the scaffold anchors the compound in the ATP-binding pocket, with the chloro group at C4 positioned for halogen bonding with backbone carbonyls [5]. For c-Met kinase, cyclopentyl substitution at N7 projects into a hydrophobic pocket, enhancing affinity 10-fold over unsubstituted analogs [5] . Notably, 5,6-dimethylation sterically blocks oxidative metabolism, improving metabolic half-life (t₁/₂ > 120 min in hepatocyte assays) while maintaining <25 nM potency against CDK9 and VEGFR2 [8] .
Kinase Target | Derivative Structure | IC₅₀ (nM) | Selectivity vs. WT-EGFR |
---|---|---|---|
Axl | 4-Chloro-7-cyclopentyl-5,6-dimethyl analog | 14–40 | >100-fold |
c-Met | 4-Chloro-7-cyclopentyl-5,6-dimethyl analog | 3.9–25 | >50-fold |
CDK9 | 2-((4-Sulfamoylphenyl)amino)-derivative | 18 | >30-fold |
VEGFR2 | Halogenated benzylidene-benzohydrazide | 40 | >20-fold |
Substituent engineering at N7, C4, C5, and C6 dictates target engagement, selectivity, and pharmacokinetics:
C4-Chlorination: The chloro group serves as a leaving group for nucleophilic substitution (e.g., with amines in CDK inhibitors) or as a hydrogen-bond acceptor. In Axl inhibitors, replacing chloro with methoxy or amino groups reduced potency 20-fold due to lost halogen bonding [5] [6].
Table 3: Impact of Substitutions on Bioactivity and Stability
Modification | Target Affinity | Metabolic Stability (t₁/₂, min) | Cellular Potency |
---|---|---|---|
N7-Cyclopentyl | Axl IC₅₀: 14 nM | >60 | MIA PaCa-2 IC₅₀: 0.52 µM |
N7-Methyl | Axl IC₅₀: 112 nM | <15 | MIA PaCa-2 IC₅₀: >10 µM |
C5/C6-Dimethyl | CDK9 IC₅₀: 18 nM | >60 | Rb phosphorylation IC₅₀: 0.1 µM |
C5/C6-Unsubstituted | CDK9 IC₅₀: 210 nM | <15 | Rb phosphorylation IC₅₀: 2.5 µM |
Halogenation has been pivotal in evolving pyrrolo[2,3-d]pyrimidines from early kinase inhibitors to clinical candidates:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8